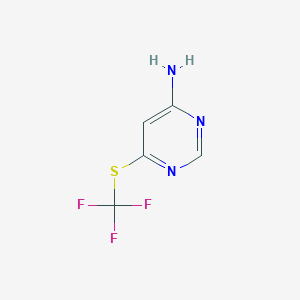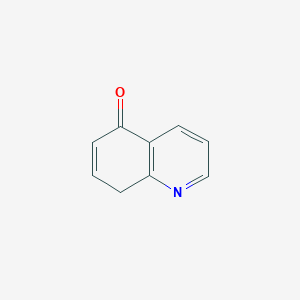
Quinolin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-5(8H)-one is an organic compound derived from the heterocycle quinoline. It is a colorless solid that has significant applications in various fields due to its unique chemical properties. The compound is known for its role in the synthesis of other complex molecules and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinolin-5(8H)-one can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the oxidation of quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,8-dione using strong oxidizing agents.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Quinolin-5(8H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Quinolin-5(8H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but different chemical properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
Quinoline-5,8-dione: An oxidized form with distinct reactivity.
Uniqueness
Quinolin-5(8H)-one is unique due to its specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
749842-56-6 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
8H-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2 |
Clé InChI |
YLYXZXKFECHSJS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)C2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


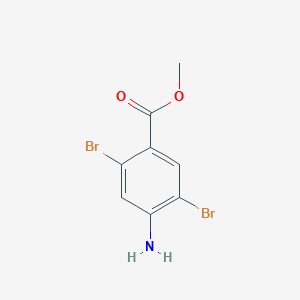
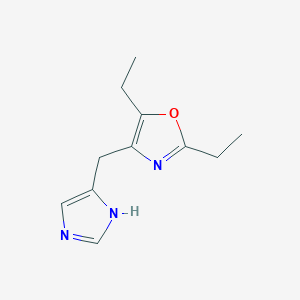
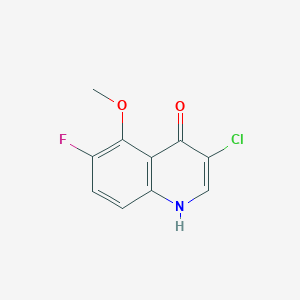
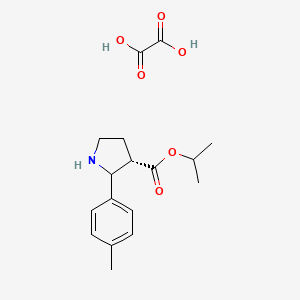
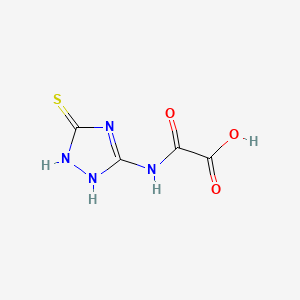

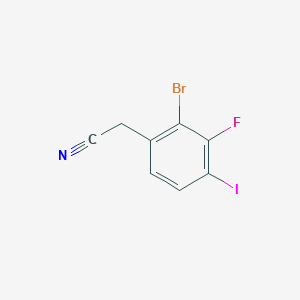
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
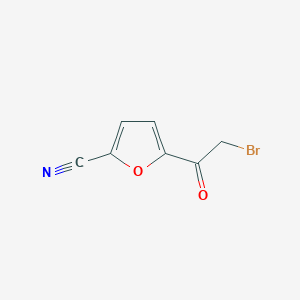

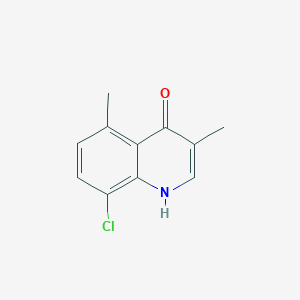
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
